

Molecular weight and chemical formula of 3,7-Dimethyl-1-octyl propionate

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Compound of Interest

Compound Name: 3,7-Dimethyl-1-octyl propionate

Cat. No.: B12653299

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In-Depth Technical Guide: 3,7-Dimethyl-1-octyl propionate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

3,7-Dimethyl-1-octyl propionate is an organic ester characterized by its fruity and floral scent, which has led to its use in the fragrance and flavor industries. A comprehensive understanding of its chemical and physical properties is fundamental for its application and for toxicological and metabolic studies.

Chemical Identity and Molecular Characteristics

A summary of the key identifiers and molecular properties of **3,7-Dimethyl-1-octyl propionate** is provided below.

Property	Value	Source
Chemical Formula	C ₁₃ H ₂₆ O ₂	PubChem
Molecular Weight	214.35 g/mol	Calculated
IUPAC Name	3,7-dimethyloctyl propanoate	-
CAS Number	67634-24-6	-

Note: The molecular weight was calculated using the atomic weights of Carbon (12.01 g/mol), Hydrogen (1.008 g/mol), and Oxygen (16.00 g/mol).

Synthesis and Characterization Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new applications. The following sections provide representative methodologies for the synthesis and characterization of **3,7-Dimethyl-1-octyl propionate**.

Synthesis via Fischer Esterification

A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Objective: To synthesize **3,7-Dimethyl-1-octyl propionate** from 3,7-dimethyl-1-octanol and propionic acid.

Materials:

- 3,7-dimethyl-1-octanol
- Propionic acid
- Sulfuric acid (concentrated, as catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

- Organic solvent (e.g., diethyl ether or toluene)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine 1 molar equivalent of 3,7-dimethyl-1-octanol and 1.2 molar equivalents of propionic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash the organic layer with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **3,7-Dimethyl-1-octyl propionate**.
- Further purification can be achieved by vacuum distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

Objective: To confirm the identity and purity of the synthesized **3,7-Dimethyl-1-octyl propionate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms).

Procedure:

- Sample Preparation: Dilute a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or hexane).
- Injection: Inject 1 μL of the diluted sample into the GC injector port.
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.

- Data Analysis: Identify the peak corresponding to **3,7-Dimethyl-1-octyl propionate** by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M^+) at m/z 214 and characteristic fragmentation patterns.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Objective: To confirm the chemical structure of **3,7-Dimethyl-1-octyl propionate**.

Instrumentation:

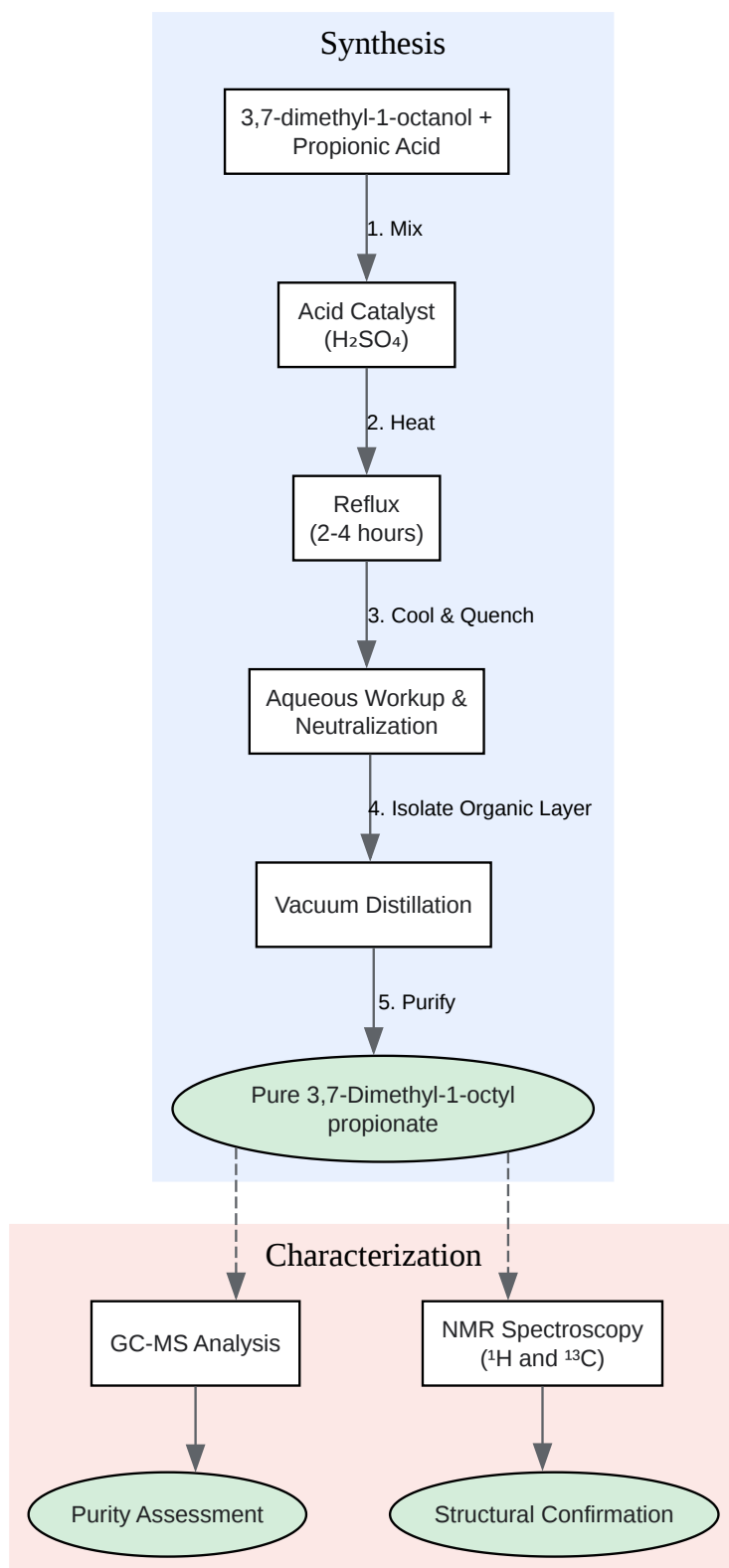
- NMR spectrometer (e.g., 400 MHz).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in an NMR tube.
- 1H NMR Spectroscopy:
 - Acquire a proton NMR spectrum. Expected chemical shifts (δ) would include signals for the methyl protons of the dimethyl groups, the methylene protons of the octyl chain, the methylene protons adjacent to the ester oxygen, and the ethyl protons of the propionate group.
- ^{13}C NMR Spectroscopy:
 - Acquire a carbon-13 NMR spectrum. Expected chemical shifts would include signals for the carbonyl carbon of the ester, the carbons of the octyl chain, and the carbons of the propionate group.
- Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the connectivity of the atoms in the molecule, consistent with the structure of **3,7-Dimethyl-1-octyl propionate**.

Experimental and Analytical Workflows

Visualizing experimental and analytical workflows can aid in understanding the logical progression of research and development.



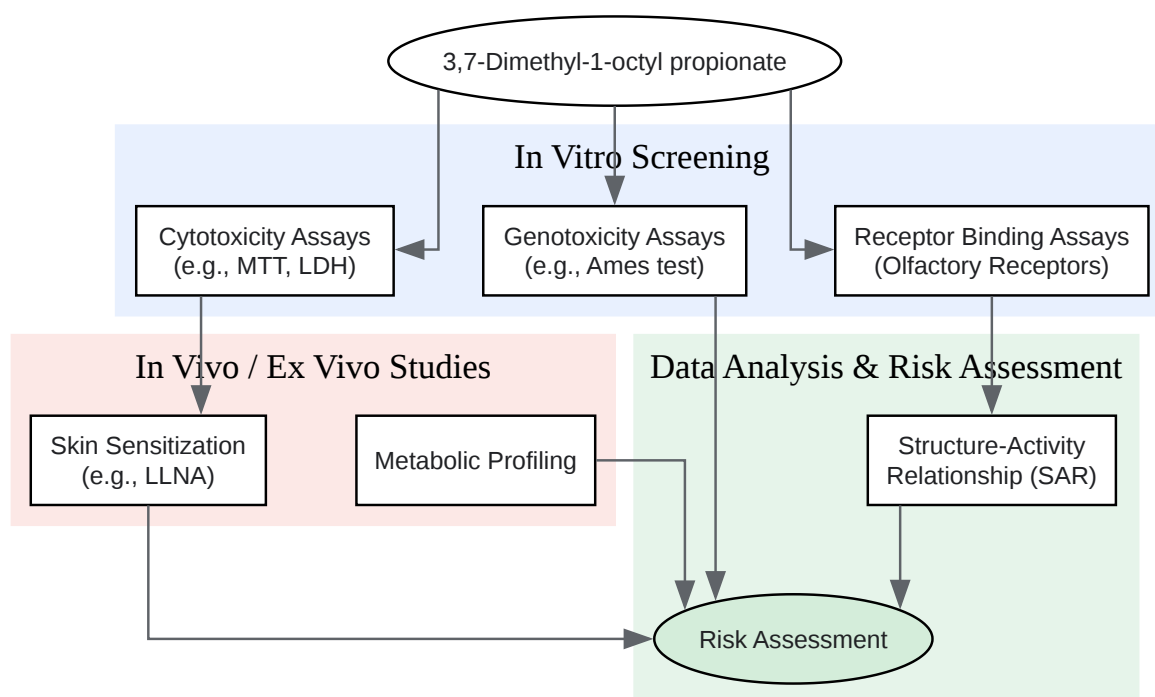
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Caption: Workflow for the synthesis and characterization of **3,7-Dimethyl-1-octyl propionate**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathway interactions of **3,7-Dimethyl-1-octyl propionate**. However, as an ester used in fragrances, it would typically undergo toxicological screening to ensure its safety for consumer use. The propionate moiety is structurally related to short-chain fatty acids, which are known to have various biological roles, but any direct activity of the full ester would need to be experimentally determined.

A hypothetical workflow for screening the biological activity of a novel fragrance compound like **3,7-Dimethyl-1-octyl propionate** is presented below.



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Caption: A hypothetical workflow for the biological activity screening of **3,7-Dimethyl-1-octyl propionate**.

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